7-Bromofuro[3,4-c]pyridine-1,3-dione
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Overview
Description
7-Bromofuro[3,4-c]pyridine-1,3-dione is a heterocyclic compound that features a fused furan and pyridine ring system with a bromine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromofuro[3,4-c]pyridine-1,3-dione typically involves the annulation of the pyridine ring with a furan moiety. One common method includes the reaction of 4-bromo-2-hydroxy-3-nitropyridine with ethyl acetoacetate under basic conditions, followed by cyclization and bromination steps . The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
7-Bromofuro[3,4-c]pyridine-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific examples are less common.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a corresponding ketone or aldehyde .
Scientific Research Applications
7-Bromofuro[3,4-c]pyridine-1,3-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential therapeutic agents, including analgesics and sedatives.
Biological Studies: The compound is investigated for its biological activities, such as anti-inflammatory and anticancer properties.
Chemical Biology: It serves as a building block for the synthesis of fluorescent probes and other bioactive molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism by which 7-Bromofuro[3,4-c]pyridine-1,3-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, derivatives of this compound have been shown to inhibit certain enzymes involved in pain and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-c]pyridine-1,3-dione: This compound shares a similar core structure but lacks the bromine atom, which can significantly alter its reactivity and biological activity.
Furo[3,4-c]pyridine-1,3-dione:
Uniqueness
The presence of the bromine atom in 7-Bromofuro[3,4-c]pyridine-1,3-dione makes it a versatile intermediate for further functionalization.
Properties
Molecular Formula |
C7H2BrNO3 |
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Molecular Weight |
228.00 g/mol |
IUPAC Name |
7-bromofuro[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C7H2BrNO3/c8-4-2-9-1-3-5(4)7(11)12-6(3)10/h1-2H |
InChI Key |
TXVRACDJFODOCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)C(=O)OC2=O |
Origin of Product |
United States |
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